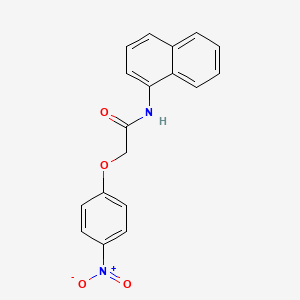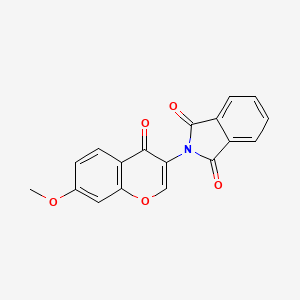![molecular formula C14H12ClNO2S B5763498 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule that has been studied for its ability to inhibit histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene regulation. In
Mécanisme D'action
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide inhibits the activity of HATs by binding to the substrate-binding site of the enzyme. This binding prevents the enzyme from acetylating histones, which are proteins that play a crucial role in gene regulation. By inhibiting HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can alter gene expression and potentially lead to the development of new treatments for various diseases.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on cells and tissues. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide. One area of research is to further investigate its potential as a therapeutic agent for various diseases. Another area of research is to develop more potent and selective inhibitors of HATs, which could lead to the development of more effective treatments for diseases.
In conclusion, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. It has been shown to inhibit the activity of HATs, alter gene expression, induce apoptosis in cancer cells, and reduce inflammation and oxidative stress in animal models of various diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide.
Méthodes De Synthèse
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can be synthesized through a multi-step process starting with 4-chlorothiophenol and 4-hydroxyphenylacetic acid. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a chloro group to the thiophenol ring.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide has been studied extensively in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of HATs, which are enzymes that play a critical role in gene regulation. By inhibiting HATs, 2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide can alter gene expression and potentially lead to the development of new treatments for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-10-1-7-13(8-2-10)19-9-14(18)16-11-3-5-12(17)6-4-11/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADLBPYJOZPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)